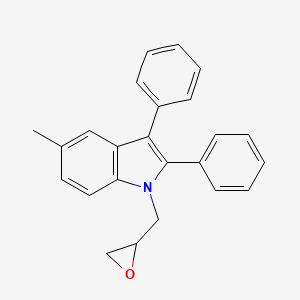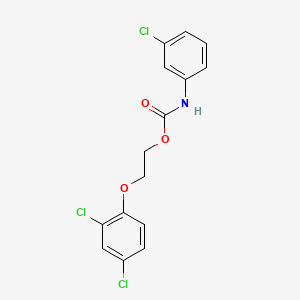
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is a compound that has gained interest in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the indole family and has a unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that the compound may work by binding to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to be a fluorescent probe for detecting metal ions, which could have potential applications in the field of biosensors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole is its ease of synthesis, which allows for large-scale production. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Additionally, the use of the compound as a fluorescent probe for detecting metal ions could be further explored, as it has potential applications in the field of biosensors. Finally, the development of new synthetic methods for the compound could lead to improved yields and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole involves the reaction of 5-methylindole-2-carboxylic acid with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(2-oxiranylmethyl)-2,3-diphenyl-1H-indole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
5-methyl-1-(oxiran-2-ylmethyl)-2,3-diphenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20-16-26-20/h2-14,20H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAWTBURRRIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)